
1,4-Oxazepan-5-one
Overview
Description
1,4-Oxazepan-5-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Oxazepam, a derivative of 1,4-benzodiazepine (related to 1,4-Oxazepan-5-one), has shown promising antidepressant effects and analgesic properties in mice (Singh et al., 2010).
Synthesis of Heterocycles : A phosphine-mediated method for constructing 1,4-oxazepines offers a route to synthesize biologically active heterocycles (François-Endelmond et al., 2010).
Biodegradable Polymer Synthesis : Organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one has been explored for creating poly(ester amide)s, offering biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).
Pharmacogenetics of Oxazepam Metabolism : The study of UGT2B15 pharmacogenetics shows that gender and D85Y genotype are significant determinants of S-oxazepam glucuronidation in human liver, affecting the metabolism of oxazepam (Court et al., 2004).
Dopamine Receptor Ligands : 1,4-Oxazepane derivatives have been synthesized as ligands for the dopamine D4 receptor, which could be useful in treating conditions like schizophrenia (Audouze et al., 2004).
Anti-HIV Agents : Derivatives of dibenz[b,f][1,4]oxazepin have been found to inhibit HIV-1 reverse transcriptase, which could be significant in the development of novel HIV treatments (Klunder et al., 1992).
Gold-Catalyzed Synthesis : Gold-catalyzed intramolecular cyclization has been used to generate 1,4-oxazepine derivatives, demonstrating a potential pathway for creating complex chemical structures (Goutham et al., 2015).
Synthesis of Telomerase Inhibitors : Novel 4,5-tetrahydropyrazolo[1,5-d][1,4]oxazepine derivatives have been synthesized as potential telomerase inhibitors, which could be significant in cancer therapy (Liu et al., 2013).
Zinc Chloride Mediated Synthesis : Zinc chloride has been used to synthesize 1,4-oxazepines from N-propargylic β-enaminones, indicating a method for creating functionally diverse derivatives of pharmacological interest (Kelgokmen et al., 2017).
Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids : The preparation of 1,4-oxazepane-5-carboxylic acids with two stereocenters has been reported, which could have applications in pharmaceutical synthesis (Králová et al., 2020).
Safety and Hazards
1,4-Oxazepan-5-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
1,4-Oxazepan-5-one, also known as Oxazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
Oxazepam exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Following activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an increase in the inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Oxazepam is the GABAergic system. By potentiating the effect of GABA on GABA(A) receptors, Oxazepam enhances the inhibitory postsynaptic potentials produced by GABA-gated ionotropic chloride channels . This leads to a decrease in neuronal excitability and results in the anxiolytic and sedative effects of the drug .
Pharmacokinetics
Oxazepam is slowly absorbed from the gastrointestinal tract and has a time to peak serum concentration of approximately 3 hours . It is metabolized in the liver through glucuronide conjugation to produce a single, major inactive metabolite . The elimination half-life of Oxazepam is approximately 8 hours . The drug is highly protein-bound (96% to 98%) and has a volume of distribution of 0.6 to 2 L/kg . These ADME properties impact the bioavailability of Oxazepam and its therapeutic effects.
Result of Action
The molecular and cellular effects of Oxazepam’s action primarily involve the potentiation of GABA’s inhibitory effects on neuronal excitability . This results in a decrease in anxiety, relief of alcohol withdrawal symptoms, and induction of sleep .
Action Environment
Environmental factors such as the patient’s age, liver disease status, and genetic polymorphisms can influence the action, efficacy, and stability of Oxazepam . For example, the elimination half-life of Oxazepam can be prolonged in patients with severe renal insufficiency or in elderly patients . Additionally, a small but statistically significant prolongation of the elimination half-life and reduction of total clearance has been reported in females in comparison to males . These factors should be considered when prescribing Oxazepam to ensure optimal therapeutic outcomes.
Properties
IUPAC Name |
1,4-oxazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIYMHNQAWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427472 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-26-1 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the synthesized 1,4-oxazepan-5-ones and how are they obtained?
A1: The synthesized compounds feature a 7-membered ring containing both oxygen and nitrogen, with a hydroxyl group at the 6-position and an aryl or alkyl substituent at the 7-position. [, , , ] A key starting material for their synthesis is a diastereomeric mixture of trans-3-alkyl- or 3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. [, ] The reaction conditions during the cyclization step dictate whether a 1,4-oxazepan-5-one or a 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-one is formed. [, ] For instance, using Scandium triflate (Sc(OTf)3) as a catalyst in the cyclization of specific epoxyamide intermediates leads to the formation of single enantiomers of (6R,7R)-6-hydroxy-7-phenyl-l,4-oxazepan-5-ones. [, ]
Q2: Can the synthesis be modified to obtain different enantiomers of the this compound core?
A2: Yes, the synthesis can be tailored to produce specific enantiomers. By selecting the appropriate chiral starting materials, like substituted aminoethanols and specific enantiomers of 3-phenyloxirane-2-carboxylic acid derivatives, researchers can control the stereochemistry of the final product. This method enables the synthesis of various single enantiomers of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



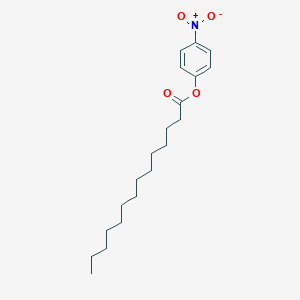


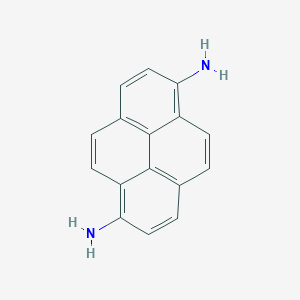
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
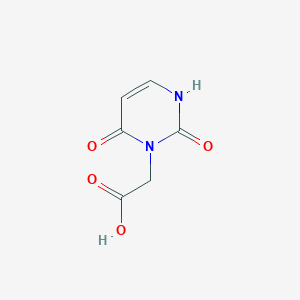
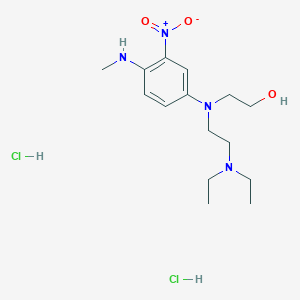


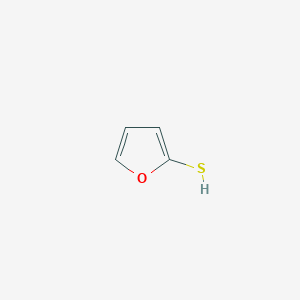
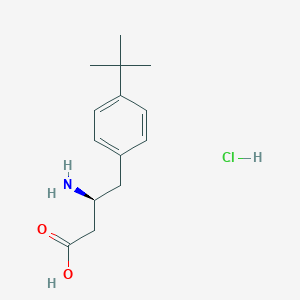

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
